molecular formula C16H22N2O3 B14131268 (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine

(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine

Cat. No.: B14131268
M. Wt: 290.36 g/mol
InChI Key: NZZWHXPFIPRCMV-ZDUSSCGKSA-N
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Description

(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a pyridinyl-acetyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridinyl-Acetyl Group: The pyridinyl-acetyl group is introduced via an acylation reaction using pyridine-4-acetic acid or its derivatives.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The pyridinyl group can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Oxidation: Pyridinyl N-oxides.

    Reduction: Alcohol derivatives.

    Deprotection: Free amine form of the compound.

Scientific Research Applications

(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The pyridinyl group can interact with enzymes or receptors, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The racemic mixture containing both enantiomers.

    2-(2-pyridin-4-yl-acetyl)-pyrrolidine: Lacks the Boc protecting group.

Uniqueness

(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall reactivity. The presence of the Boc group also provides protection during synthetic processes, allowing for selective reactions to occur.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl (2S)-2-(2-pyridin-4-ylacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-5-13(18)14(19)11-12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1

InChI Key

NZZWHXPFIPRCMV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CC2=CC=NC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CC2=CC=NC=C2

Origin of Product

United States

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